![molecular formula C9H7NO2S B1500085 Methyl thieno[3,2-b]pyridine-3-carboxylate CAS No. 952182-41-1](/img/structure/B1500085.png)
Methyl thieno[3,2-b]pyridine-3-carboxylate
Overview
Description
“Methyl thieno[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It has been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties .
Synthesis Analysis
The compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .Molecular Structure Analysis
The molecular weight of “this compound” is 193.22 g/mol . The InChI string representation of its structure isInChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3
. Chemical Reactions Analysis
The compound has been involved in reactions such as the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling . More specific reaction details and conditions may vary depending on the specific synthesis protocol used.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.22 g/mol, a XLogP3-AA of 2.1, and a topological polar surface area of 67.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Synthetic Utility in Heterocyclic Chemistry
Methyl thieno[3,2-b]pyridine-3-carboxylate serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic systems. For instance, Madkour et al. (2010) have demonstrated its utility in constructing thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds are characterized using various spectroscopic techniques, indicating the versatility of this chemical in generating complex molecular architectures (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Antitumor Activities
Several studies have explored the antitumor potential of this compound derivatives. Carvalho et al. (2013) investigated the fluorescence properties of such derivatives, previously evaluated as potential antitumor compounds, in different solvent polarities and nanoliposome formulations. This research aimed at understanding the interaction of these compounds with lipid membranes and their solvatochromic behavior, providing insights into their potential for drug delivery applications in cancer therapy (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).
Moreover, the synthesis and evaluation of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines for their antitumoral activities were conducted by Queiroz et al. (2010). This study involved palladium-catalyzed C-N Buchwald-Hartwig coupling, leading to the identification of compounds with promising antitumoral activity against several human tumor cell lines. The findings suggest the potential of these derivatives in developing new cancer therapeutics (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2010).
Mechanism of Action
Target of Action
Structurally related molecules have been reported to target the vascular endothelial growth factor (vegf)/kinase insert domain-containing receptor (kdr) and platelet-derived growth factor (pdgf) receptor . These receptors play crucial roles in angiogenesis, a process involved in the growth of new blood vessels, which is often exploited by cancer cells for their growth and proliferation .
Mode of Action
It can be inferred that the compound might interact with its targets (vegf/kdr and pdgf receptors) to exert its effects .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound might affect the vegf and pdgf signaling pathways, which are involved in angiogenesis .
Result of Action
Structurally related molecules have been reported to exhibit anti-inflammatory activity .
Future Directions
properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONXLZSDTMCDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662717 | |
Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-41-1 | |
Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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